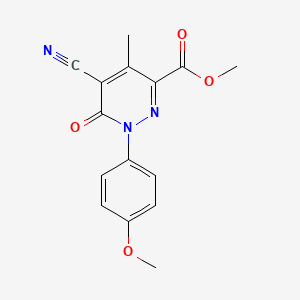
Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound with a molecular formula of C15H13N3O4 and a molecular weight of 299.29 g/mol. This compound belongs to the pyridazine class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote the formation of the pyridazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted pyridazine derivatives.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyano group and the methoxyphenyl moiety play crucial roles in its biological activity, potentially interacting with enzymes or receptors in biological systems.
類似化合物との比較
Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate
Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate
This compound
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the cyano group and the methoxyphenyl moiety, which contribute to its distinct chemical and biological properties.
生物活性
Methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.
Molecular Structure and Composition:
- Molecular Formula: C15H13N3O4
- Molecular Weight: 299.28 g/mol
- IUPAC Name: this compound
- CAS Number: 339018-17-6
The compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms, along with cyano and methoxy functional groups that contribute to its unique reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring: This is achieved through cyclization reactions of appropriate precursors.
- Introduction of Functional Groups: Cyano and methoxy groups are introduced via substitution reactions.
- Purification: Techniques such as recrystallization or chromatography are used to obtain high-purity products.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of functional groups allows for specific interactions such as:
- Hydrogen Bonding: Facilitates binding to enzymes or receptors.
- Hydrophobic Interactions: Enhances affinity for lipid membranes.
These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity: Preliminary studies suggest efficacy against certain bacterial strains.
- Anti-inflammatory Properties: The compound may inhibit inflammatory pathways, reducing symptoms in models of inflammation.
- Antitumor Potential: In vitro studies have shown cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Case Studies and Research Findings
特性
IUPAC Name |
methyl 5-cyano-1-(4-methoxyphenyl)-4-methyl-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-12(8-16)14(19)18(17-13(9)15(20)22-3)10-4-6-11(21-2)7-5-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGAJYVTOHZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N=C1C(=O)OC)C2=CC=C(C=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













